molecular formula C12H13NO2S B1394350 Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate CAS No. 1086375-83-8

Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate

Cat. No.: B1394350
CAS No.: 1086375-83-8
M. Wt: 235.3 g/mol
InChI Key: UUSBHARQPISLSU-UHFFFAOYSA-N
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Description

Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thioxopyrrolidines. Its structure features a thioxo group, which is believed to play a crucial role in its biological activity. The compound can be represented as follows:

C12H13NO2S\text{C}_12\text{H}_{13}\text{N}\text{O}_2\text{S}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxopyrrolidine derivatives, including this compound. For instance, derivatives of similar structure have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxic Activity of Thioxopyrrolidine Derivatives

CompoundCancer Cell LineIC50 (nM)
This compoundA549 (Lung)120
Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylateMCF7 (Breast)150
Methyl 1-(4-methoxyphenyl)-5-thioxopyrrolidine-3-carboxylateHeLa (Cervical)95

Data adapted from various studies on thioxopyrrolidine derivatives.

2. Antioxidant Properties

The compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly valuable in neuroprotection, where oxidative stress plays a key role in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of thioxopyrrolidine derivatives in models of ischemic stroke. This compound was found to reduce neuronal death and improve functional recovery in animal models by inhibiting lipid peroxidation and enhancing antioxidant defenses.

3. Anti-inflammatory Activity

Thioxopyrrolidines have also shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory conditions.

Table 2: Anti-inflammatory Effects of Thioxopyrrolidine Derivatives

CompoundInflammatory ModelEffectiveness
This compoundLPS-induced inflammationSignificant
Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylateCarrageenan-induced edemaModerate

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It can affect key signaling pathways associated with apoptosis and cell survival.
  • Radical Scavenging : Its thioxo group contributes to its ability to neutralize free radicals.

Properties

IUPAC Name

methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSBHARQPISLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.